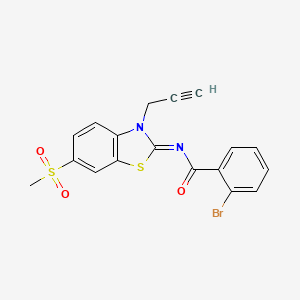
6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7-dimethoxy-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound . It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure .
Chemical Reactions Analysis
The chemical reactions involving “6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique
Synthesis and Binding Studies
6,7-dimethoxy analogs have shown significant affinity in binding studies related to apamin-sensitive Ca2+-activated K+ channels. These studies highlight the compound's potential in modulating neurological processes and its use in designing ligands for specific ion channels. The quaternary ammonium derivatives of similar structures have demonstrated higher affinity compared to their tertiary amine counterparts, with modifications in the C-1 position showing varied effects on binding affinity. Electrophysiological studies further underline the compound's ability to block apamin-sensitive afterhyperpolarization in rat dopaminergic neurons, suggesting its relevance in neuroscience research (Graulich et al., 2006).
Antiproliferative and Antimicrobial Properties
Research involving Schiff bases derived from 1,3,4-thiadiazole compounds, including structures related to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, has unveiled significant antiproliferative and antimicrobial properties. These compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Their cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 further positions them as potential candidates for chemotherapy drugs, aiming for efficient therapy strategies with minimal side effects (Gür et al., 2020).
Synthesis of Key Intermediates
The synthesis of related compounds, such as N-(3',5'-dimethyl- 4'-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine, outlines a method for creating key intermediates in the production of isoindolines. This research underscores the compound's utility in synthetic organic chemistry, particularly in the context of creating structures that could be pivotal in the development of new therapeutic agents (Raju et al., 2007).
Analytical Characterization
The analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including those structurally related to this compound, provides essential data for forensic and pharmaceutical sciences. Understanding these compounds' mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance data is crucial for drug analysis and safety assessments (Westphal et al., 2016).
Photolabile Protecting Groups
Studies on photolabile protecting groups, such as those involving brominated hydroxyquinoline, highlight the role of related compounds in developing novel methods for protecting sensitive functional groups in synthetic chemistry. These findings are relevant for designing more efficient synthetic routes in medicinal chemistry and drug development (Fedoryak & Dore, 2002).
Propriétés
IUPAC Name |
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27-22-14-24(33-4)23(32-3)13-21(22)26(25)28-15-18-7-9-19(31-2)10-8-18/h5-14,16H,15H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWLNXYNRTANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

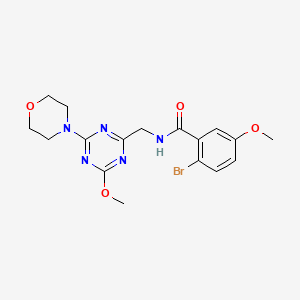
![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)
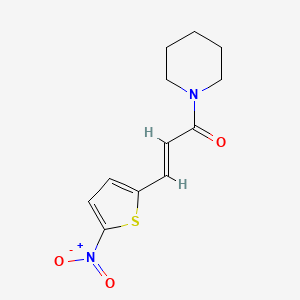
![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)
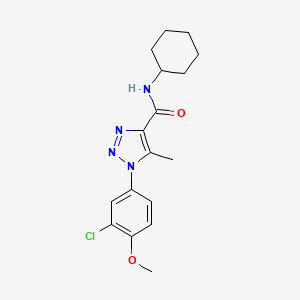

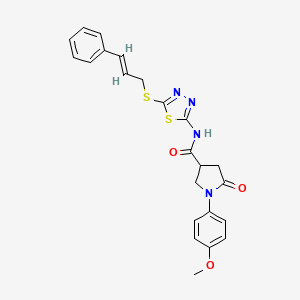
![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
